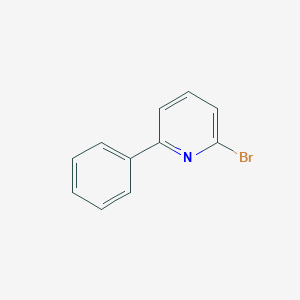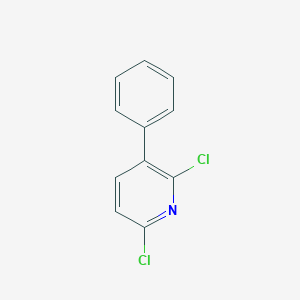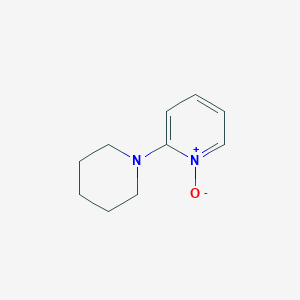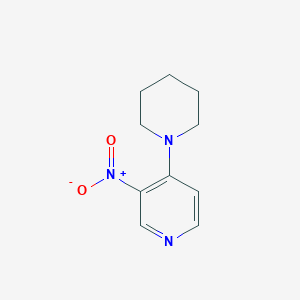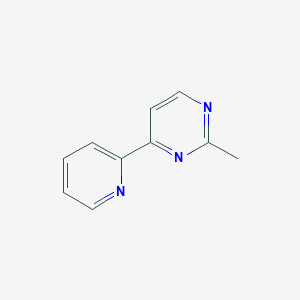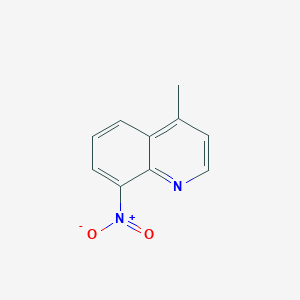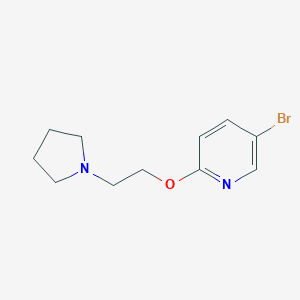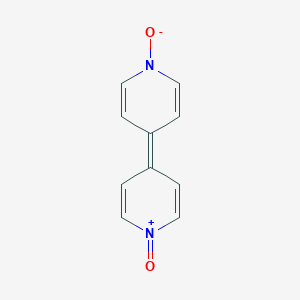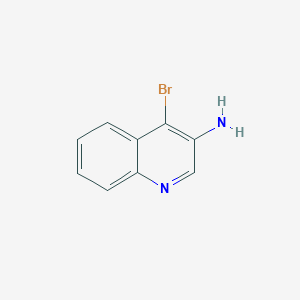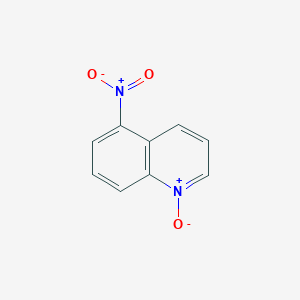
5-Bromo-4,6-dimetoxiprimidina
Descripción general
Descripción
5-Bromo-4,6-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrimidine, characterized by the presence of bromine and methoxy groups at the 5th and 4th, 6th positions, respectively
Aplicaciones Científicas De Investigación
5-Bromo-4,6-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays and studies.
Chemical Synthesis: It is a valuable reagent in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mecanismo De Acción
Target of Action
5-Bromo-4,6-dimethoxypyrimidine is a halogenated heterocycle . It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules in a chemical reaction .
Mode of Action
The compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules . This is facilitated by the electron-rich nature of the pyrimidine ring, which can stabilize the charge during the reaction . The bromine atom on the pyrimidine ring can also be replaced in reactions with other nucleophiles, a process known as nucleophilic substitution .
Biochemical Pathways
For instance, it has been used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions .
Result of Action
The result of 5-Bromo-4,6-dimethoxypyrimidine’s action is typically the formation of a new organic compound. For example, it can react with benzaldehyde in the presence of a Lewis acid to yield 5-bromo-2-styrylpyrimidine .
Action Environment
The action of 5-Bromo-4,6-dimethoxypyrimidine can be influenced by various environmental factors. For instance, the presence of a Lewis acid can facilitate its reaction with benzaldehyde . Additionally, the reaction’s efficiency may be affected by the solvent used, the temperature, and the pH of the environment .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450 and various kinases, affecting their activity. The compound’s bromine atom and methoxy groups contribute to its binding affinity and specificity towards these enzymes. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
5-Bromo-4,6-dimethoxypyrimidine has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. It also affects the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 5-Bromo-4,6-dimethoxypyrimidine involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group. This interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic pathways. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4,6-dimethoxypyrimidine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, 5-Bromo-4,6-dimethoxypyrimidine may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-4,6-dimethoxypyrimidine vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
5-Bromo-4,6-dimethoxypyrimidine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 5-Bromo-4,6-dimethoxypyrimidine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 5-Bromo-4,6-dimethoxypyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can be transported through the bloodstream and distributed to different tissues, where it exerts its effects .
Subcellular Localization
The subcellular localization of 5-Bromo-4,6-dimethoxypyrimidine is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can be found in the nucleus, where it interacts with transcription factors and influences gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethoxypyrimidine typically involves the bromination of 4,6-dimethoxypyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-4,6-dimethoxypyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents like ethanol or methanol.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex structures formed by the coupling of the pyrimidine ring with aromatic or aliphatic groups.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,4-dimethoxypyrimidine
- 5-Bromo-4,6-dichloropyrimidine
- 4,6-Dimethoxypyrimidine
Comparison
Compared to its analogs, 5-Bromo-4,6-dimethoxypyrimidine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly affect its reactivity and interaction with other molecules. For instance, the presence of methoxy groups at the 4th and 6th positions can enhance its solubility and influence its electronic properties, making it more suitable for certain applications in materials science and medicinal chemistry.
Propiedades
IUPAC Name |
5-bromo-4,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALMYGYANOULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339667 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-77-1 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction mechanism of 5-Bromo-4,6-dimethoxypyrimidine with potassium amide in liquid ammonia?
A1: Research indicates that 5-Bromo-4,6-dimethoxypyrimidine undergoes amino-demethoxylation exclusively through an SN(ANRORC) mechanism when reacted with potassium amide in liquid ammonia. [] This leads to the formation of the corresponding 6-amino derivative. The SN(ANRORC) mechanism, or Addition of Nucleophile, Ring Opening, Ring Closure, suggests a specific sequence of events:
Q2: How does the presence of two methoxy groups at positions 4 and 6 influence the reaction pathway of 5-Bromo-4,6-dimethoxypyrimidine with potassium amide?
A2: The presence of the methoxy groups at positions 4 and 6 plays a crucial role in directing the reaction exclusively towards the SN(ANRORC) mechanism. [] The electron-donating nature of the methoxy groups enhances the electron density at position 2 of the pyrimidine ring, making it more susceptible to nucleophilic attack by the amide ion. This promotes the initial step in the SN(ANRORC) pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

